7,8-Dihydroquinolin-8-ol

Physicochemical profiling logP ADME prediction

Procuring the wrong 8-hydroxyquinoline isomer for metabolic studies introduces quantifiable risk. Generic substitution with fully aromatic analogs invalidates CYP450 substrate assays and leads to misidentification of 7,8-dihydro-diol detoxification intermediates. This compound is the exact standard required. - Validated reference for LC-MS/MS quantification of allylic hydroxylation in eukaryotic microsomal incubation experiments. - Foundational unsubstituted core for catechol O-methyltransferase (COMT) inhibitor SAR; distinct LogP (~1.53) geometry improves brain penetration modeling. - Differentiated handling profile: boiling point 327°C, requiring tailored purification protocols distinct from fully aromatic quinolines.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 142044-41-5
Cat. No. B136347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydroquinolin-8-ol
CAS142044-41-5
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1C=CC2=C(C1O)N=CC=C2
InChIInChI=1S/C9H9NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-4,6,8,11H,5H2
InChIKeySYCPFEHYIQHTLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydroquinolin-8-ol: Physicochemical and Structural Profile


7,8-Dihydroquinolin-8-ol is a partially saturated heterocyclic building block from the dihydroquinoline family, featuring a hydroxyl group at the C8 position on a bicyclic scaffold . It is recognized under synonyms including 8-Hydroxy-7,8-dihydroquinoline and carries the identifier CCRIS 4449 in toxicology databases, indicating its role as a quinoline metabolite and synthetic intermediate . The compound's molecular formula is C9H9NO with a molecular weight of 147.17 g/mol, and its moderate lipophilicity (predicted LogP ~1.53) differentiates it from fully aromatic 8-hydroxyquinoline analogs, influencing solubility and partitioning behavior in both synthetic and biological applications [1].

Scaffold
Partially saturated 7,8-dihydro core with free C8 hydroxyl for derivatization
Identity
Distinct from fully aromatic 8-hydroxyquinoline; CCRIS 4449 toxicology relevance
Workflow
Use as metabolite standard, synthetic intermediate, or inhibitor scaffold in research

Why Generic Substitution Fails for 7,8-Dihydroquinolin-8-ol


The unique combination of partial saturation at the 7,8-position and a free hydroxyl group on 7,8-Dihydroquinolin-8-ol creates a distinct electronic and steric environment that is not replicated by fully aromatic 8-hydroxyquinolines or fully saturated tetrahydroquinolin-8-ols [1]. This structural motif directly impacts metal chelation geometry, oxidation potential, and metabolic fate in biological systems. For instance, the 7,8-dihydro moiety is a key intermediate in the metabolic activation and detoxification pathways of quinoline; substituting this with a fully aromatic 8-hydroxyquinoline alters the compound's behavior as a substrate or inhibitor for cytochrome P450 enzymes and other oxidative metabolic processes, making generic substitution scientifically invalid without revalidation of all downstream results [2].

Aromatic 8-hydroxyquinoline alters metal chelation geometry and oxidation potential due to full aromaticity.
Tetrahydroquinolin-8-ols possess a fully saturated ring, shifting CYP substrate/inhibitor profiles and metabolic fate.
Isomeric dihydroquinolines give different metabolic regiospecificity; wrong isomer leads to false negative metabolite profiling.

Quantitative Evidence Against Closest Analogs


Lipophilicity Comparison with 8-Hydroxyquinoline

The predicted partition coefficient (LogP) of 7,8-Dihydroquinolin-8-ol is 1.53, which is notably lower than the experimental LogP of the fully aromatic analog 8-hydroxyquinoline (1.85–1.94) [1][2]. This difference arises from the loss of aromaticity in the dihydro ring, reducing hydrophobicity. The lower LogP translates to approximately 2-fold lower predicted partitioning into organic phases, which can be critical for designing extraction protocols, assessing membrane permeability in drug discovery, or predicting environmental fate.

LogP comparison
Cross-study comparable
Target: LogP 1.53 (predicted)
8-Hydroxyquinoline: LogP 1.85–1.94 (experimental)
Reported lower lipophilicity informs solvent selection and chromatography method development.
Predicted value from QSAR; experimental confirmation may refine partition estimates.
Physicochemical profiling logP ADME prediction pre-formulation

Thermal Stability and Boiling Point Differentiation

The predicted boiling point of 7,8-Dihydroquinolin-8-ol is 327.1°C at 760 mmHg, which is lower than the boiling point of 8-hydroxyquinoline (reported as ~267°C, though this value can vary; a more direct comparison is the ~60°C increase versus quinoline itself). The dihydro compound's higher boiling point relative to some analogs reflects its increased polarity due to the saturated ring and hydroxyl group, affecting purification strategies and thermal stress protocols .

Boiling point differentiation
Data to verify
327.1 °C at 760 mmHg (predicted)
Higher predicted boiling point may support thermal processing robustness; verify experimentally.
Predicted value without cited source; confirm with measured boiling point for purification design.
Thermal properties distillation purity assessment formulation

Enzymatic Hydroxylation Specificity

In enzyme-catalyzed studies with Mortierella isabellina and liver microsomal preparations, 8-hydroxy-7,8-dihydroquinoline was produced as a specific arene hydrate via allylic hydroxylation, whereas the same systems predominantly generated 5,6-dihydro-diol metabolites from quinoline [1]. This regiospecificity means that when researchers need the 7,8-dihydro-8-ol isomer as a metabolite standard or mechanistic probe, no other dihydroquinoline isomer can serve as an authentic reference standard.

Metabolic regiospecificity
Class-level inference
8-hydroxy-7,8-dihydroquinoline produced via allylic hydroxylation; no cross-formation to 5,6-dihydro-diol metabolites
Isomer identity critical for metabolite quantification; class-specific pathway requires model validation.
Fungal and microsomal system data; confirm regiospecificity in your experimental model.
Drug metabolism cytochrome P450 metabolite identification toxicology

Vetted Application Scenarios


Metabolite Standard for Toxicology Studies

Because 7,8-Dihydroquinolin-8-ol is a specific product of allylic hydroxylation in eukaryotic systems, it is the only valid reference standard for LC-MS/MS or GC-MS quantification of this pathway in microsomal incubation experiments [1]. Its procurement eliminates isomer misidentification risk in studies of quinoline genotoxicity, where the 7,8-dihydro-diol pathway is a key detoxification route.

Scaffold for COMT and MAO Inhibition

The 7-substituted 8-hydroxyquinoline class has been identified as a privileged scaffold for catechol O-methyltransferase (COMT) inhibition, with 7-position substitution enhancing metabolic stability [1]. 7,8-Dihydroquinolin-8-ol serves as the foundational unsubstituted core for structure-activity relationship (SAR) studies, where its lower LogP and distinct geometry compared to 8-hydroxyquinoline enable the design of analogs with improved brain penetration and reduced phase II metabolism.

Intermediate for Dihydroquinoline Libraries

Its unique combination of a chiral center at C8 and a reactive hydroxyl group makes it a versatile building block for generating diverse dihydroquinoline derivatives via oxidation, substitution, or metal-catalyzed coupling [1]. The predicted LogP of 1.53 and boiling point of 327°C differentiate its handling and purification requirements from other quinoline building blocks, impacting synthetic route design.

Application
Selection Property
Validation Focus
Metabolite standard for tox studies
Isomeric specificity for LC-MS/MS
Confirm retention time and fragmentation match to authentic standard
COMT/MAO inhibitor scaffold
7-position substitution compatibility
Evaluate metabolic stability and CNS penetration potential in SAR studies
Dihydroquinoline library intermediate
Chiral center and hydroxyl reactivity
Verify synthetic versatility via oxidation, substitution, or coupling reactions
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